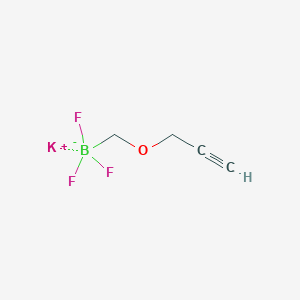

Potassium (prop-2-ynyloxymethyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro(prop-2-ynoxymethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BF3O.K/c1-2-3-9-4-5(6,7)8;/h1H,3-4H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLRQXCZBWAQBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCC#C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678469 | |

| Record name | Potassium trifluoro{[(prop-2-yn-1-yl)oxy]methyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898544-65-5 | |

| Record name | Borate(1-), trifluoro[(2-propyn-1-yloxy)methyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898544-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro{[(prop-2-yn-1-yl)oxy]methyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis

An In-Depth Technical Guide to Potassium (prop-2-ynyloxymethyl)trifluoroborate for Advanced Chemical Synthesis

Executive Summary: This guide provides a comprehensive technical overview of potassium (prop-2-ynyloxymethyl)trifluoroborate, a versatile and highly stable organoboron reagent. We delve into its structural characteristics, physicochemical properties, and robust synthesis protocols. The core of this document focuses on its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering detailed methodologies for the formation of Csp²-Csp³ and Csp³-Csp³ bonds. Furthermore, we explore the strategic importance of this building block in drug discovery and medicinal chemistry, highlighting the utility of its terminal alkyne moiety for post-coupling modifications via bioorthogonal "click" chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical tools for the synthesis of complex molecules.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. Traditionally, this chemistry has relied on organoboron reagents like boronic acids and their esters.[1] However, these compounds are not without their challenges.

Limitations of Traditional Organoboron Reagents

Boronic acids often suffer from instability, being prone to dehydration to form cyclic boroxine anhydrides and susceptible to protodeboronation under certain conditions, which can lead to unpredictable stoichiometry and reduced reaction yields.[1][2] While boronate esters offer improved stability, their preparation can be less atom-economical.[1]

Potassium Organotrifluoroborates: A Paradigm of Stability and Reactivity

Potassium organotrifluoroborate salts have emerged as superior alternatives to traditional organoboron reagents.[3][4] These crystalline solids are generally stable to air and moisture, can be purified by simple recrystallization, and have a long shelf-life, making them exceptionally easy to handle.[5][6][7] The tetracoordinate boron center masks the reactivity of the carbon-boron bond, which can be unveiled in situ under the conditions required for cross-coupling.[5]

Spotlight on Potassium (prop-2-ynyloxymethyl)trifluoroborate

Potassium (prop-2-ynyloxymethyl)trifluoroborate is a bifunctional reagent of significant interest. It combines the robust stability of the trifluoroborate moiety with the versatile reactivity of a terminal alkyne. This unique combination allows for its facile incorporation into aryl, heteroaryl, and alkyl scaffolds via Suzuki-Miyaura coupling, introducing a propargyl ether group that serves as a handle for subsequent functionalization, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other "click" chemistry reactions.

Physicochemical Properties and Structural Elucidation

Molecular Structure

The structure consists of a potassium cation (K⁺) and a trifluoroborate anion. In the anion, the boron atom is covalently bonded to three fluorine atoms and a (prop-2-ynyloxymethyl) group.

Key Physicochemical Data

The key properties of Potassium (prop-2-ynyloxymethyl)trifluoroborate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 898544-65-5 | [8][9] |

| Molecular Formula | C₄H₅BF₃KO | [8][9] |

| Molecular Weight | 175.99 g/mol | [8] |

| Appearance | White powder/solid | [10] |

| SMILES Code | F(COCC#C)F.[K+] | [8] |

| InChI Key | VBLRQXCZBWAQBO-UHFFFAOYSA-N | [9] |

Stability and Handling Protocols

As a member of the potassium organotrifluoroborate family, this reagent exhibits excellent stability to air and moisture compared to its boronic acid counterpart.[3][7] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a freezer at temperatures under -20°C to ensure maximum integrity.[8]

Synthesis and Purification: A Robust Protocol

The most efficient and widely adopted method for synthesizing potassium alkoxymethyltrifluoroborates is through the SN2 displacement of potassium bromomethyltrifluoroborate with an appropriate alkoxide.[11][12][13]

Reaction Principle

The synthesis begins with the deprotonation of propargyl alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This nucleophilic alkoxide then displaces the bromide from potassium bromomethyltrifluoroborate to yield the final product in high purity and yield.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from the general procedure established by Molander et al. for alkoxymethyltrifluoroborates.[11]

-

Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 0.2 M). Cool the flask to 0°C in an ice bath.

-

Carefully add sodium hydride (NaH, 3 equivalents, 60% dispersion in mineral oil) to the stirred solvent.

-

Slowly add propargyl alcohol (3 equivalents) dropwise to the suspension.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring until hydrogen gas evolution ceases (typically 1-2 hours). The formation of the sodium propargyl alkoxide is now complete.

-

SN2 Reaction: In a separate flask, dissolve potassium bromomethyltrifluoroborate (1 equivalent) in a minimal amount of anhydrous THF.

-

Cool the previously prepared alkoxide solution back to 0°C.

-

Slowly add the solution of potassium bromomethyltrifluoroborate to the alkoxide solution.

-

Allow the reaction mixture to stir at room temperature overnight (12-16 hours).

-

Workup and Isolation: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.

Purification and Characterization

The crude product is typically purified by recrystallization from a suitable solvent system, such as acetone/diethyl ether, to yield the potassium (prop-2-ynyloxymethyl)trifluoroborate as a white, crystalline solid.[6] Characterization is performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹¹B NMR, and ¹⁹F NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS).

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of potassium (prop-2-ynyloxymethyl)trifluoroborate lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11] This allows for the efficient installation of the propargyloxy-methyl moiety onto various molecular scaffolds.

Mechanistic Overview

The catalytic cycle is believed to involve an initial oxidative addition of the aryl halide to a Pd(0) species, followed by a transmetalation step with the organotrifluoroborate. The presence of a base is crucial, as it is thought to facilitate the formation of a more reactive difluoro(organo)borane or a transmetalating B-O-Pd intermediate. The cycle concludes with reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.

Protocol: Palladium-Catalyzed Cross-Coupling with Aryl Chlorides

The cross-coupling of alkoxymethyltrifluoroborates with challenging aryl chlorides has been effectively optimized.[11][12]

| Component | Loading / Conditions | Role |

| Aryl/Heteroaryl Halide | 1.0 equivalent | Electrophile |

| Potassium (prop-2-ynyloxymethyl)trifluoroborate | 1.1 - 1.5 equivalents | Nucleophile |

| Palladium(II) Acetate (Pd(OAc)₂) | 3 mol % | Catalyst Precursor |

| RuPhos | 6 mol % | Ligand |

| Cesium Carbonate (Cs₂CO₃) | 3.0 equivalents | Base |

| Solvent | 1,4-Dioxane / H₂O (10:1) | Reaction Medium |

| Temperature | 80 - 100 °C | Thermal Energy |

Step-by-Step Procedure: [11]

-

To a reaction vessel, add the aryl chloride (0.5 mmol), potassium (prop-2-ynyloxymethyl)trifluoroborate (0.55 mmol), Pd(OAc)₂ (0.015 mmol), RuPhos (0.03 mmol), and Cs₂CO₃ (1.5 mmol).

-

Seal the vessel and purge with an inert gas (N₂ or Ar).

-

Add the degassed 10:1 dioxane/water solvent mixture via syringe.

-

Place the reaction mixture in a preheated oil bath at the specified temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers, and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the residue by flash column chromatography on silica gel to yield the desired alkoxymethylated product.

Reaction Scope and Limitations

This methodology is robust and tolerates a wide array of functional groups, including esters, nitriles, and protected amines, on the aryl chloride coupling partner.[11] Good yields are typically obtained for electron-rich, electron-neutral, and electron-poor aryl chlorides. While highly effective for aryl chlorides and bromides, the coupling with some heteroaryl halides may require further optimization.[11]

Csp³-Csp³ Coupling with Benzyl Chlorides

Recent advancements have extended the utility of alkoxymethyltrifluoroborates to Csp³-Csp³ bond formation. They have been successfully cross-coupled with activated alkyl electrophiles like benzyl chlorides using a PEPPSI precatalyst system, further broadening their synthetic utility.[14]

Strategic Importance in Drug Discovery and Development

Introduction of the Propargyl Ether Moiety

The ability to introduce a propargyl ether group is highly valuable in medicinal chemistry. This moiety can act as a bioisostere, influence compound solubility and metabolic stability, and serve as a key pharmacophoric element. The cross-coupling strategy provides a late-stage method for installing this group, which is a significant advantage in the synthesis of analog libraries.[14]

A Gateway to Bioorthogonal Chemistry

The terminal alkyne of the propargyl group is the key to its strategic importance. It serves as a reactive handle for "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the efficient and chemoselective conjugation of the coupled product to other molecules, such as fluorescent tags, peptides, or drug payloads bearing an azide group, providing a powerful tool for creating complex bioconjugates and molecular probes.

Conclusion

Potassium (prop-2-ynyloxymethyl)trifluoroborate is a highly stable, versatile, and efficient reagent for modern organic synthesis. Its straightforward preparation and exceptional performance in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for introducing the synthetically powerful propargyl ether moiety into a wide range of molecular architectures. Its utility as a gateway to bioorthogonal chemistry further cements its role as a critical building block for researchers in synthetic chemistry, materials science, and drug development.

References

-

Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135–2138. [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

-

Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. PubMed. [Link]

-

Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. [Link]

-

Dreher, S. D., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 13(1), 106-108. [Link]

-

Molander, G. A., et al. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Organic Letters, 14(12), 3154–3157. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Frontier Specialty Chemicals. (n.d.). Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate. Frontier Specialty Chemicals. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]

-

D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. [Link]

Sources

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. researchgate.net [researchgate.net]

- 8. 898544-65-5|Potassium (prop-2-ynyloxymethyl)trifluoroborate|BLD Pharm [bldpharm.com]

- 9. Potassium (prop-2-ynyloxymethyl)trifluoroborate [cymitquimica.com]

- 10. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of potassium (prop-2-ynyloxymethyl)trifluoroborate

An In-Depth Technical Guide to Potassium (prop-2-ynyloxymethyl)trifluoroborate for Advanced Research Applications

Introduction: The Strategic Advantage of Functionalized Organotrifluoroborates

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for stable, versatile, and highly functional building blocks is paramount. Potassium organotrifluoroborate salts have emerged as a superior class of reagents, addressing many limitations of their predecessors like boronic acids and esters. These crystalline solids are generally stable to air and moisture, making them exceptionally easy to handle and store over long periods.[1][2][3][4][5][6][7] Their tetracoordinate boron center renders the carbon-boron bond robust, yet its reactivity can be readily unleashed under specific catalytic conditions, primarily for carbon-carbon bond formation.[1][2]

Potassium (prop-2-ynyloxymethyl)trifluoroborate stands out within this class as a bifunctional linchpin reagent. It uniquely combines the proven stability and reactivity of the trifluoroborate moiety for cross-coupling reactions with a terminal alkyne—a versatile handle for bioorthogonal "click chemistry." This dual functionality allows for a modular and powerful approach to synthesizing complex molecules, enabling researchers to first construct a core scaffold via Suzuki-Miyaura coupling and then introduce further complexity or conjugate the molecule to biomolecules, surfaces, or polymers. This guide provides a comprehensive overview of its properties, synthesis, and core applications for researchers at the forefront of chemical innovation.

Section 1: Core Physicochemical Properties

The utility of any chemical reagent begins with a fundamental understanding of its physical and chemical characteristics. Potassium (prop-2-ynyloxymethyl)trifluoroborate is a crystalline solid, a common trait for this salt class, which facilitates its handling and accurate measurement.[3][5]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅BF₃KO | [8][9][10] |

| Molecular Weight | 175.99 g/mol | [8][9][10] |

| Appearance | Crystalline solid | [3][5] |

| Stability | Air and moisture-stable at room temperature for extended periods. | [1][2][4][5][6] |

| Storage | For long-term preservation, store under an inert atmosphere in a freezer (-20°C). | [8][9] |

| Solubility | Soluble in polar solvents such as methanol, acetonitrile, DMF, and acetone.[3] Its limited solubility in some organic solvents can necessitate specialized purification techniques like continuous Soxhlet extraction to remove inorganic byproducts.[11] | [3][11] |

| SMILES | C#CCOC(F)F.[K+] | [10] |

Section 2: Synthesis and Experimental Protocol

The synthesis of potassium (prop-2-ynyloxymethyl)trifluoroborate is a direct and efficient process, exemplifying the accessibility of the alkoxymethyltrifluoroborate class. The core transformation is a nucleophilic substitution (SN2) reaction.[1][11][12]

Synthetic Strategy

The primary route involves the reaction of a suitable alkoxide with potassium bromomethyltrifluoroborate. For the title compound, the sodium or potassium salt of propargyl alcohol (prop-2-yn-1-ol) serves as the nucleophile that displaces the bromide, forming the desired ether linkage. The precursor, potassium bromomethyltrifluoroborate, is itself prepared from dibromomethane, a trialkyl borate, and n-BuLi, followed by treatment with potassium hydrogen fluoride (KHF₂).[11][13]

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from the general procedure for preparing potassium alkoxymethyltrifluoroborates.[11][12]

Materials:

-

Propargyl alcohol (prop-2-yn-1-ol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Hydride (KH)

-

Potassium bromomethyltrifluoroborate

-

Anhydrous Tetrahydrofuran (THF)

-

Acetone

-

Standard glassware for inert atmosphere chemistry

Procedure:

-

Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (1.5 equivalents) portion-wise.

-

Slowly add propargyl alcohol (1.4 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating complete formation of the sodium propargyl alkoxide.

-

Nucleophilic Substitution: Add potassium bromomethyltrifluoroborate (1.0 equivalent) to the flask. Heat the reaction mixture to 50°C and stir overnight.[14]

-

Work-up and Purification: After cooling to room temperature, quench the reaction carefully with a minimal amount of water. Remove the THF under reduced pressure.

-

The resulting solid residue contains the product and inorganic salts. Due to the low solubility of the product in many organic solvents, purification is best achieved by continuous Soxhlet extraction with acetone.[11]

-

Extract the solid residue with hot acetone for 24-48 hours. The desired product will dissolve and collect in the distillation flask, leaving the inorganic byproducts behind in the thimble.

-

Concentrate the acetone solution under reduced pressure to yield the pure potassium (prop-2-ynyloxymethyl)trifluoroborate as a crystalline solid.

Section 3: Chemical Reactivity & Core Applications

The synthetic power of potassium (prop-2-ynyloxymethyl)trifluoroborate lies in its two orthogonal reactive sites: the trifluoroborate for cross-coupling and the alkyne for cycloaddition.

Suzuki-Miyaura Cross-Coupling

Potassium organotrifluoroborates are esteemed partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][4][15] They serve as stable precursors to the reactive organoboron species, which is generated in situ. This allows for the formation of a C-C bond between the alkoxymethyl group and an aryl or heteroaryl electrophile.

Causality: The reaction is typically catalyzed by a palladium(0) species, often generated from a palladium(II) precatalyst like Pd(OAc)₂. A phosphine ligand, such as RuPhos, is crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[1] A base (e.g., K₂CO₃) is required to promote the formation of the reactive tricoordinate boronate from the tetracoordinate trifluoroborate salt.

Typical Reaction Scheme: This reaction allows for the direct installation of the propargyl ether moiety onto aromatic and heteroaromatic systems, a valuable transformation in medicinal chemistry.[11][12]

Caption: Suzuki-Miyaura coupling using the title reagent.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group is a premier functional handle for "click chemistry," a concept defined by its high yield, stereospecificity, and simple reaction conditions.[16] The CuAAC reaction allows for the covalent ligation of the alkyne-containing molecule to another molecule bearing an azide group, forming a highly stable 1,2,3-triazole ring.[3][5]

Causality: The reaction is catalyzed by a Copper(I) species, which can be generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[16] This bioorthogonal reaction is exceptionally robust and can be performed in aqueous environments, making it ideal for labeling and conjugating biomolecules in drug development.

Protocol: Representative "Click" Reaction

-

Preparation: Dissolve the azide-containing substrate (1.0 equivalent) and potassium (prop-2-ynyloxymethyl)trifluoroborate (1.1 equivalents) in a suitable solvent system (e.g., a mixture of water and t-butanol).

-

Catalyst Addition: Add a freshly prepared aqueous solution of sodium ascorbate (0.3 equivalents).

-

Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours, and progress can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, the product can often be isolated by simple extraction or filtration, fulfilling the purification-friendly tenet of click chemistry.[16]

This dual reactivity makes the title compound a powerful tool for Fragment-Based Drug Discovery (FBDD) and the development of Antibody-Drug Conjugates (ADCs), where modular assembly is key.

Section 4: Safety and Handling

While potassium organotrifluoroborate salts are valued for their stability, standard laboratory safety practices are essential.

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17]

-

Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18] Avoid contact with skin and eyes.[19]

-

Storage: As previously noted, long-term storage in a freezer under an inert atmosphere is recommended to ensure maximum purity and reactivity over time.[8][9]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

Potassium (prop-2-ynyloxymethyl)trifluoroborate is more than just a stable organoboron reagent; it is a strategic building block for modern chemical synthesis. Its inherent stability simplifies handling and storage, while its dual reactivity provides a reliable platform for both sophisticated cross-coupling and bioorthogonal click chemistry applications. For researchers in drug development, chemical biology, and materials science, this compound offers a robust and efficient pathway to construct complex molecular architectures and conjugate them with precision, thereby accelerating the pace of discovery and innovation.

References

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Molander, G. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. organic-chemistry.org. [Link]

-

Frontier Specialty Chemicals. (n.d.). Potassium (3-(benzyloxy)prop-1-en-2-yl)trifluoroborate. frontiersci.com. [Link]

-

PubChem. (n.d.). Potassium vinyltrifluoroborate. National Center for Biotechnology Information. [Link]

-

Molander, G. A., & Biolatto, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC. [Link]

-

Sandrock, D. L., & Molander, G. A. (2010). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate. carlroth.com. [Link]

-

Molander, G. A., & Biolatto, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. ACS Publications. [Link]

-

Molander, G. A. (2011). Organotrifluoroborates: Another Branch of the Mighty Oak. ACS Publications. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. ACS Publications. [Link]

-

Frontier Specialty Chemicals. (n.d.). Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate. frontiersci.com. [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: potassium fluoride. chemos.de. [Link]

-

Semantic Scholar. (n.d.). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. semanticscholar.org. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 898544-65-5|Potassium (prop-2-ynyloxymethyl)trifluoroborate|BLD Pharm [bldpharm.com]

- 10. arctomsci.com [arctomsci.com]

- 11. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 14. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Click Chemistry [organic-chemistry.org]

- 17. carlroth.com [carlroth.com]

- 18. washingtonmills.com [washingtonmills.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Potassium (prop-2-ynyloxymethyl)trifluoroborate (CAS 898544-65-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical information, safety data, synthesis, and applications of Potassium (prop-2-ynyloxymethyl)trifluoroborate, a versatile reagent in modern organic synthesis. Drawing upon established principles and recent research, this document aims to equip researchers with the knowledge to effectively and safely utilize this compound in their work.

Chemical Identity and Physicochemical Properties

Potassium (prop-2-ynyloxymethyl)trifluoroborate, registered under CAS number 898544-65-5, is a member of the increasingly important class of organotrifluoroborate salts. These salts are valued for their stability and utility as synthetic building blocks.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 898544-65-5 | [1][2] |

| Molecular Formula | C4H5BF3KO | |

| Molecular Weight | 175.99 g/mol | [2] |

| IUPAC Name | Potassium trifluoro(prop-2-yn-1-yloxymethyl)boranuide | N/A |

| Synonyms | Potassium {[(prop-2-yn-1-yl)oxy]methyl}trifluoroborate, Potassium [(propargyloxy)methyl]trifluoroborate | [3][4] |

| Chemical Structure | See Figure 1 | N/A |

| SMILES | C#CCO(F)F.[K+] | N/A |

| InChIKey | IOVBHRLCKWXSCG-UHFFFAOYSA-N | N/A |

Figure 1: Chemical Structure of Potassium (prop-2-ynyloxymethyl)trifluoroborate

A representation of the ionic structure of the compound.

Physical and Chemical Properties

Due to the lack of specific experimental data, a detailed table of physical properties such as melting point, boiling point, and solubility is not provided to maintain scientific integrity. Researchers should handle the compound as a stable solid under standard laboratory conditions.

Synthesis and Reaction Mechanisms

The synthesis of alkoxymethyltrifluoroborates, including the title compound, has been well-documented. A common and efficient method involves the nucleophilic substitution of a halomethyltrifluoroborate with an alkoxide.

General Synthetic Pathway

The synthesis of Potassium (prop-2-ynyloxymethyl)trifluoroborate can be achieved through the SN2 displacement of potassium bromomethyltrifluoroborate with propargyl alcohol in the presence of a suitable base to form the corresponding alkoxide.[3][4][5]

Figure 2: General Synthesis of Potassium Alkoxymethyltrifluoroborates

A workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of Potassium (prop-2-ynyloxymethyl)trifluoroborate (General Procedure)

-

To a solution of propargyl alcohol in a suitable anhydrous solvent (e.g., THF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C to generate the corresponding alkoxide.

-

Allow the reaction to stir at room temperature for a specified time to ensure complete formation of the alkoxide.

-

In a separate flask, dissolve potassium bromomethyltrifluoroborate in an appropriate solvent.

-

Add the solution of potassium bromomethyltrifluoroborate to the freshly prepared propargyl alkoxide solution.

-

The reaction mixture is then stirred at room temperature or heated as necessary, and the progress is monitored by a suitable analytical technique (e.g., TLC, NMR).

-

Upon completion, the reaction is quenched, and the product is isolated and purified, often by recrystallization.[4]

Note: This is a generalized protocol. Researchers should consult specific literature for detailed experimental conditions and purification methods.

Applications in Organic Synthesis

Potassium (prop-2-ynyloxymethyl)trifluoroborate is a valuable reagent for the introduction of the propargyloxy-methyl group into organic molecules. This functional group is of interest in medicinal chemistry and materials science due to the presence of the terminal alkyne, which can participate in various click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Suzuki-Miyaura Cross-Coupling Reactions

Organotrifluoroborate salts are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions.[8][9][10] Potassium (prop-2-ynyloxymethyl)trifluoroborate can be coupled with a variety of aryl and heteroaryl halides or triflates to form the corresponding propargyl ethers.

Figure 3: Suzuki-Miyaura Coupling Pathway

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sci-Hub. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates / The Journal of Organic Chemistry, 2002 [sci-hub.st]

Stability of potassium (prop-2-ynyloxymethyl)trifluoroborate in air and moisture

An In-Depth Technical Guide to the Stability of Potassium (prop-2-ynyloxymethyl)trifluoroborate

Introduction: The Rise of Organotrifluoroborates in Modern Chemistry

In the landscape of synthetic chemistry and drug development, the demand for robust, versatile, and easy-to-handle reagents is perpetual. For decades, organoboron compounds, particularly boronic acids and their esters, have been central to cornerstone reactions like the Suzuki-Miyaura cross-coupling. However, their utility is often hampered by inherent instabilities, such as a propensity for dehydration to form boroxines and susceptibility to protodeboronation, which can complicate purification, storage, and stoichiometry.[1]

The emergence of potassium organotrifluoroborates (R-BF₃K) has marked a significant advancement, offering a superior alternative. These crystalline salts are generally characterized by their remarkable stability in the presence of both air and moisture, allowing them to be stored indefinitely on the shelf without special precautions.[2][3][4] This guide focuses on a specific, highly functionalized member of this class: Potassium (prop-2-ynyloxymethyl)trifluoroborate . Bearing a terminal alkyne, this reagent is primed for use in bioorthogonal chemistry, such as copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), making it a valuable tool for drug development, chemical biology, and materials science. This document serves as a technical guide for researchers, providing a deep dive into the chemical principles governing its stability and offering robust protocols for its assessment and handling.

The Chemical Foundation of Stability

The exceptional stability of potassium organotrifluoroborates is not a matter of chance but is rooted in their fundamental electronic and structural properties. Unlike their trigonal planar boronic acid precursors, the boron center in an organotrifluoroborate exists as a tetracoordinate 'ate' complex.

Key Stabilizing Factors:

-

Tetracoordinate Boron Center: The formation of the [R-BF₃]⁻ anion results in a tetrahedral boron center with a filled octet. This configuration is significantly more stable and less electrophilic than the electron-deficient, six-electron boron center in boronic acids (RB(OH)₂).

-

Strong Boron-Fluorine Bonds: The B-F bond is one of the strongest single bonds in chemistry.[5] The three B-F bonds in the trifluoroborate moiety provide a robust shield against hydrolysis and other degradative reactions. While hydrolysis can be induced under specific conditions (typically aqueous base or acid) to release the active boronic acid for subsequent reactions, this process is generally slow and controlled.[6][7]

-

Crystalline Solid-State: Most potassium organotrifluoroborates are crystalline solids.[8] This solid-state matrix protects individual molecules from atmospheric moisture and oxygen, contributing to their excellent long-term shelf stability.

Stability Profile of Potassium (prop-2-ynyloxymethyl)trifluoroborate in Air and Moisture

Based on the extensive literature on analogous compounds, potassium (prop-2-ynyloxymethyl)trifluoroborate is expected to be highly stable under ambient storage conditions.[1][3] The (prop-2-ynyloxymethyl) substituent, which is connected to the boron atom via a stable C-B bond, does not introduce any functionalities that are inherently reactive towards air or neutral water.

Potential Degradation Pathways:

While exceptionally stable, no compound is infinitely inert. Under forcing conditions (e.g., prolonged exposure to acidic or basic aqueous media), the following pathway is the most probable route of degradation:

-

Hydrolysis of the Trifluoroborate: The primary pathway for decomposition is the stepwise hydrolysis of the B-F bonds. This process ultimately converts the trifluoroborate salt into the corresponding (prop-2-ynyloxymethyl)boronic acid. Studies have shown that for many organotrifluoroborates, this hydrolysis is a necessary activation step for participation in cross-coupling reactions.[6] It is noteworthy that trifluoroborates bearing alkynyl groups have been reported to hydrolyze extremely slowly, suggesting that the propargyl moiety in the target compound may confer additional stability.[6]

-

Ether Linkage Stability: The ether linkage (C-O-C) within the organic substituent is generally stable under neutral and basic conditions and is not expected to be a primary point of degradation under normal storage.

The logical pathway for the hydrolysis of potassium (prop-2-ynyloxymethyl)trifluoroborate is visualized below.

Experimental Design for Stability Assessment

To empirically validate the stability of potassium (prop-2-ynyloxymethyl)trifluoroborate, a structured experimental plan is essential. The following protocols provide a framework for a comprehensive stability assessment.

Experimental Workflow Overview

Protocol A: Long-Term Stability at Ambient Conditions

-

Sample Preparation: Begin with a well-characterized, high-purity batch of potassium (prop-2-ynyloxymethyl)trifluoroborate.

-

Time-Zero (t=0) Analysis:

-

Record the visual appearance (e.g., white crystalline solid).

-

Perform Karl Fischer titration to determine the initial water content.

-

Acquire high-resolution ¹H, ¹⁹F, and ¹¹B NMR spectra in a suitable solvent (e.g., DMSO-d₆).[9] These spectra serve as the primary baseline.

-

Develop and run an LC-MS method to establish the initial purity profile and retention time.

-

-

Storage: Place a accurately weighed sample (e.g., 1-2 g) in a clear glass vial with a screw cap. Store the vial under ambient laboratory conditions (e.g., 20-25 °C, uncontrolled humidity), exposed to light.

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12, and 24 months), repeat the full suite of analyses performed at t=0 on an aliquot of the stored sample.

-

Data Evaluation: Compare the results at each time point to the t=0 data. Look for:

-

Changes in physical appearance.

-

Significant increases in water content.

-

The appearance of new peaks or changes in the integration of existing peaks in the NMR spectra.

-

The appearance of new peaks (impurities/degradants) or a decrease in the main peak area in the LC-MS chromatogram.

-

Protocol B: Forced Degradation Study

-

Objective: To understand the stability limits and identify potential degradation products under accelerated stress conditions.

-

Conditions:

-

High Humidity: Store a sample in a humidity chamber (e.g., 40 °C / 75% Relative Humidity) for 1-2 weeks.

-

Aqueous Slurry: Prepare a saturated slurry of the compound in deionized water at room temperature. Stir for 24-48 hours.

-

-

Analysis: After the stress period, isolate the solid material (if applicable) and analyze both the solid and the aqueous phases. Use NMR and LC-MS to identify any new species formed, comparing them to the anticipated boronic acid degradant.

Analytical Methodologies for Monitoring Stability

The choice of analytical technique is critical for obtaining meaningful stability data.

-

¹H NMR Spectroscopy: Provides a detailed fingerprint of the organic (prop-2-ynyloxymethyl) moiety. The appearance of new signals or shifts in existing signals can indicate structural changes.

-

¹⁹F NMR Spectroscopy: This is a highly sensitive and direct method for monitoring the integrity of the trifluoroborate group.[10] A single, sharp signal is expected for the three equivalent fluorine atoms. The emergence of other fluorine-containing species would be readily apparent.

-

¹¹B NMR Spectroscopy: Directly probes the boron center. A characteristic signal confirms the presence of the tetracoordinate trifluoroborate.[11] Conversion to a tricoordinate boronic acid would result in a significant downfield shift in the ¹¹B NMR spectrum.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): An essential tool for quantitative purity assessment. A stability-indicating LC method should be developed that can separate the parent compound from potential impurities and degradants. The mass spectrometer can then be used to identify the mass of these other species, aiding in their structural elucidation.[12]

Table 1: Representative Stability Data Summary (Template)

| Parameter | Time 0 | 6 Months | 12 Months | 24 Months |

| Appearance | White Crystalline Solid | No Change | No Change | No Change |

| Purity (¹H NMR) | >99% | >99% | >99% | >99% |

| Purity (LC-MS) | 99.5% | 99.4% | 99.5% | 99.3% |

| Water Content (KF) | 0.15% | 0.21% | 0.25% | 0.30% |

| ¹⁹F NMR | Single peak at X ppm | No Change | No Change | No Change |

Recommended Handling and Storage

Drawing from the established high stability of its chemical class, potassium (prop-2-ynyloxymethyl)trifluoroborate does not require stringent handling protocols.[8][13] However, to ensure the highest purity and longest shelf-life, especially for use in sensitive applications, the following best practices are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage (>1 year), keeping the container inside a desiccator is advisable to minimize slow water absorption.

-

Handling: Standard laboratory personal protective equipment (gloves, safety glasses) should be used. No inert atmosphere is required for weighing or handling the solid material.

Conclusion

Potassium (prop-2-ynyloxymethyl)trifluoroborate stands as a robust and reliable chemical tool, combining the exceptional stability of the organotrifluoroborate class with the versatile reactivity of a terminal alkyne. Its inherent resistance to degradation by atmospheric air and moisture simplifies its storage, handling, and application, making it a superior alternative to more sensitive organoboron reagents. By employing the systematic analytical protocols outlined in this guide, researchers and drug development professionals can confidently verify its stability and purity, ensuring the integrity of their experimental outcomes and the quality of their final products.

References

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Systematic Exploration of B-F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 9. researchgate.net [researchgate.net]

- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

A Technical Guide to the Solubility of Potassium (prop-2-ynyloxymethyl)trifluoroborate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of potassium (prop-2-ynyloxymethyl)trifluoroborate, a key reagent in modern synthetic chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on the general solubility of potassium organotrifluoroborates, outlines the key chemical principles governing its dissolution, and provides detailed, field-proven experimental protocols for researchers to accurately determine its solubility in various common organic solvents. This document is intended for researchers, scientists, and drug development professionals who utilize organotrifluoroborate chemistry and require a deep understanding of solvent selection and solution-phase behavior for reaction optimization, purification, and formulation.

Introduction to Potassium (prop-2-ynyloxymethyl)trifluoroborate

Potassium (prop-2-ynyloxymethyl)trifluoroborate (CAS No. 898544-65-5) is a member of the versatile class of organotrifluoroborate salts.[1] These reagents have gained significant traction in organic synthesis, serving as stable, crystalline, and easy-to-handle alternatives to their boronic acid and ester counterparts.[2] Their enhanced stability towards air and moisture makes them particularly valuable in a wide range of applications, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2]

The structure of potassium (prop-2-ynyloxymethyl)trifluoroborate, featuring a potassium cation and a trifluoroborate anion with an organic substituent containing a propargyl ether moiety, dictates its physicochemical properties, including its solubility. An understanding of its behavior in different solvent systems is paramount for its effective use in synthesis and downstream processing.

Compound Profile:

| Property | Value |

| CAS Number | 898544-65-5 |

| Molecular Formula | C4H5BF3KO |

| Molecular Weight | 175.99 g/mol |

| Appearance | Typically a white to off-white solid |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[3][4] |

Theoretical Framework and Expected Solubility Profile

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a function of intermolecular forces between the solute and solvent molecules.[5] For ionic compounds like potassium (prop-2-ynyloxymethyl)trifluoroborate, several factors are at play:

-

Ionic Nature: The presence of the potassium cation (K+) and the trifluoroborate anion ([R-BF3]-) imparts a significant ionic character to the molecule. This high polarity suggests that the compound will be more soluble in polar solvents that can effectively solvate these ions.

-

Lattice Energy: The strength of the electrostatic interactions in the crystal lattice of the salt must be overcome by the energy of solvation for dissolution to occur.

-

Solvent Polarity and Dielectric Constant: Polar solvents with high dielectric constants are better able to shield the charged ions from each other, facilitating their separation and dissolution.

-

The Organic Substituent: The (prop-2-ynyloxymethyl) group introduces an organic character to the anion. While the ether and alkyne functionalities can participate in hydrogen bonding and dipole-dipole interactions, the overall contribution of this relatively small organic part is balanced against the highly polar trifluoroborate group.

Based on the general properties of potassium organotrifluoroborates, a qualitative solubility profile in common organic solvents can be predicted. It is generally observed that these salts exhibit poor solubility in nonpolar organic solvents, with solubility increasing with solvent polarity.[6]

Table 1: Predicted Qualitative Solubility of Potassium (prop-2-ynyloxymethyl)trifluoroborate

| Solvent | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Nonpolar Solvents | |||

| Hexane | 1.89 | Insoluble | Lacks the polarity to overcome the ionic lattice energy. |

| Toluene | 2.38 | Insoluble | Aromatic but still largely nonpolar; insufficient for significant dissolution. |

| Ethereal Solvents | |||

| Diethyl Ether | 4.34 | Sparingly Soluble to Insoluble | Low polarity; may show minimal solubility. |

| Tetrahydrofuran (THF) | 7.52 | Sparingly Soluble | Moderate polarity; may dissolve small amounts, potentially enhanced by heating. |

| Halogenated Solvents | |||

| Dichloromethane (DCM) | 9.08 | Sparingly Soluble to Insoluble | While polar, often a poor solvent for ionic salts. |

| Chloroform | 4.81 | Insoluble | Similar to DCM. |

| Ester Solvents | |||

| Ethyl Acetate | 6.02 | Sparingly Soluble | Moderate polarity; limited solubility is expected. |

| Ketone Solvents | |||

| Acetone | 21.01 | Soluble | A polar aprotic solvent capable of solvating the cation and anion.[6] |

| Polar Aprotic Solvents | |||

| Acetonitrile (MeCN) | 36.64 | Soluble | High polarity makes it a good candidate for dissolving potassium trifluoroborates.[6] |

| Dimethylformamide (DMF) | 38.25 | Soluble | A highly polar solvent, expected to be effective. |

| Dimethyl Sulfoxide (DMSO) | 47.0 | Soluble | One of the most polar organic solvents; very likely to dissolve the compound. |

| Polar Protic Solvents | |||

| Methanol (MeOH) | 32.6 | Soluble | Capable of hydrogen bonding and solvating ions effectively. |

| Ethanol (EtOH) | 24.6 | Soluble | Similar to methanol, though slightly less polar. |

| Water | 78.54 | Soluble | Highly polar protic solvent, expected to readily dissolve the salt. |

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, direct experimental determination is necessary. The following protocols are provided as robust starting points for researchers.

Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

Objective: To classify the compound as "soluble," "sparingly soluble," or "insoluble" in a given solvent at ambient temperature.

Materials:

-

Potassium (prop-2-ynyloxymethyl)trifluoroborate

-

A range of anhydrous organic solvents (see Table 1)

-

Small test tubes or vials (e.g., 1 dram vials)

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of potassium (prop-2-ynyloxymethyl)trifluoroborate to a clean, dry test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for 60 seconds.

-

Visually inspect the sample against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, transparent solution.

-

Sparingly Soluble: A significant portion of the solid remains undissolved, or the solution appears cloudy/saturated with fine particles.

-

Insoluble: The solid shows no apparent sign of dissolution.

-

-

If the compound is sparingly soluble or insoluble, the mixture can be gently warmed to observe the effect of temperature on solubility.

-

Record the observations for each solvent tested.

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.[5]

Objective: To determine the saturation solubility (e.g., in mg/mL or mol/L) of the compound in a specific solvent at a constant temperature.

Materials:

-

Potassium (prop-2-ynyloxymethyl)trifluoroborate

-

Selected anhydrous organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS, or ¹H NMR with an internal standard)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of potassium (prop-2-ynyloxymethyl)trifluoroborate to several vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.[5]

-

Solvent Addition: Accurately add a known volume or mass of the organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pipette. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot under reduced pressure and weigh the remaining solid residue.

-

Spectroscopic/Chromatographic Method: Dilute the filtered aliquot to a known volume and analyze its concentration using a pre-calibrated analytical method (e.g., HPLC).

-

-

Calculation: Calculate the solubility using the determined concentration and the volume of the aliquot taken. The experiment should be performed in triplicate to ensure reproducibility.

Visualizations of Experimental Workflows

Diagram 1: Workflow for Qualitative Solubility Assessment

Caption: A flowchart for the qualitative determination of solubility.

Diagram 2: Workflow for Quantitative Solubility by the Shake-Flask Method

Caption: Step-by-step workflow for the quantitative shake-flask method.

Conclusion

Potassium (prop-2-ynyloxymethyl)trifluoroborate is a valuable synthetic reagent whose utility is directly linked to its solution-phase behavior. While specific solubility data remains to be broadly published, a strong predictive framework based on its ionic and organic character can be established. This guide has outlined this framework, predicting good solubility in polar solvents such as acetone, acetonitrile, DMF, DMSO, and alcohols, and poor solubility in nonpolar solvents like hexane and toluene.

Crucially, this guide provides robust, step-by-step protocols for both qualitative and quantitative solubility determination, empowering researchers to generate the precise data needed for their specific applications. By following these self-validating experimental designs, scientists can ensure accurate and reliable solvent selection, leading to improved reaction efficiency, reproducibility, and overall success in their synthetic endeavors.

References

-

ResearchGate. Thermodynamic properties and solubilityof potassium fluoride in aqueous solutions at various temperatures. Available at: [Link]

-

ResearchGate. Solubility of KF in four organic solvents and thermodynamic dissolution functions. Available at: [Link]

-

ResearchGate. Potassium Phenyltrifluoroborate1,2. Available at: [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available at: [Link]

-

Academia.edu. Potassium organotrifluoroborates: new perspectives in organic synthesis. Available at: [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent ?. Available at: [Link]

-

PubMed. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Available at: [Link]

-

Quora. How will you determine the solubility of a solid in a liquid solvent?. Available at: [Link]

-

University of Toronto. Solubility of Organic Compounds. Available at: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

NIH National Library of Medicine. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Available at: [Link]

-

Wipf Group, University of Pittsburgh. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Available at: [Link]

-

YouTube. Common Organic Solvents: Acetone, Ethanol, Acetonitrile, Dichloromethane, DMSO, DMF, THF.... Available at: [Link]

-

Semantic Scholar. Solubility of KF in four organic solvents and thermodynamic dissolution functions. Available at: [Link]

Sources

- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 2. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 898544-65-5|Potassium (prop-2-ynyloxymethyl)trifluoroborate|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

The Inner Workings of C-C Bond Formation: A Technical Guide to the Suzuki-Miyaura Reaction with Organotrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds. The advent of potassium organotrifluoroborate salts (R-BF₃K) as coupling partners has significantly broadened the scope and utility of this transformation.[1][2] Renowned for their bench-top stability to air and moisture, ease of handling, and monomeric nature, organotrifluoroborates serve as robust, protected surrogates for the often-unstable boronic acids.[1][2][3][4] This guide provides an in-depth exploration of the mechanistic intricacies of Suzuki-Miyaura reactions involving these versatile reagents. We will dissect the critical activation step, delve into the nuances of the palladium-catalyzed cycle, and offer practical insights into optimizing reaction conditions for applications in research and pharmaceutical development.

Introduction: The Superiority of Organotrifluoroborates

While traditional boronic acids are mainstays in Suzuki-Miyaura couplings, they are not without their drawbacks. Boronic acids can exist as equilibrium mixtures of monomers, dimers, and cyclic trimeric anhydrides (boroxines), which complicates precise stoichiometric control.[5] Furthermore, they are often susceptible to side reactions such as protodeboronation and oxidative homocoupling.[6][7][8][9]

Potassium organotrifluoroborates elegantly circumvent these issues.[2] Their tetracoordinate boron center, shielded by electronegative fluorine atoms, renders them less Lewis acidic and remarkably stable.[3][10] This stability allows for their use in near-stoichiometric amounts, improving reaction efficiency and cost-effectiveness.[5] The core of their utility lies in a "slow release" mechanism, where the active boronic acid is generated in situ, maintaining a low concentration that minimizes undesirable side reactions.[3][6][7][8][9]

The Core Mechanism: A Two-Part Symphony

The mechanism of the Suzuki-Miyaura reaction with organotrifluoroborates is best understood as a two-stage process:

-

Part A: Activation via Hydrolysis. The inert [R-BF₃]⁻K⁺ salt is activated to form a transmetalation-competent organoboron species.

-

Part B: The Palladium Catalytic Cycle. The classic sequence of oxidative addition, transmetalation, and reductive elimination proceeds to form the new C-C bond.

Part A: The Critical Activation Step - Hydrolysis of the Trifluoroborate

Despite their stability, organotrifluoroborates are not directly active in the palladium catalytic cycle.[3] They must first undergo hydrolysis to generate the corresponding boronic acid (RB(OH)₂), which is the true reactive species.[1][3] This hydrolysis is a deceptively complex equilibrium process and is the lynchpin for a successful coupling reaction.

R-BF₃⁻K⁺ + 2H₂O ⇌ R-B(OH)₂ + 3F⁻ + K⁺ + 2H⁺

The rate of this hydrolysis must be carefully balanced with the rate of the subsequent catalytic turnover.[6][8][9] Optimal conditions ensure that the boronic acid is consumed as it is formed, keeping its standing concentration low.[6][8][9]

Several factors critically influence the rate and efficiency of this hydrolysis:

-

The Role of the Base: A base (e.g., Cs₂CO₃, K₂CO₃, Et₃N) is essential. Its primary role is to drive the equilibrium forward by neutralizing the protons generated and sequestering the fluoride ions.[7] This prevents the reverse reaction and facilitates the formation of the boronic acid.

-

Solvent Effects: Protic solvents, particularly mixtures of an organic solvent like THF or isopropanol with water, are crucial for facilitating the hydrolysis.[11][12]

-

Substrate Electronics: The electronic nature of the organic group (R) on the trifluoroborate has a profound impact. Electron-donating groups can stabilize the resulting boronic acid through π-donation or hyperconjugation, leading to faster hydrolysis.[7] Conversely, groups with high s-character at the C-B bond can stabilize the trifluoroborate form, slowing hydrolysis.[7]

-

The "Acid-Base Paradox": Intriguingly, some organotrifluoroborates, particularly those with aryl groups like p-F-phenyl or naphthyl, exhibit an "acid-base paradox."[6][8][9] Their hydrolysis is actually catalyzed by acid, leading to very slow release under the basic conditions of the Suzuki-Miyaura reaction, which is beneficial for preventing side reactions.[6][8][9]

-

Physical Factors: Research has shown that even the reaction vessel's material and shape can affect the hydrolysis profile.[6][8] Glass surfaces can act as a fluorophile, sequestering fluoride ions and driving the hydrolysis forward.[7] Furthermore, inorganic bases can induce phase-splitting in THF/water mixtures, and the efficiency of stirring can impact the interaction between the phases, thereby influencing the hydrolysis rate.[6][7][8]

The following diagram illustrates the key equilibrium in the activation of potassium organotrifluoroborates.

Caption: The crucial hydrolysis equilibrium for activating organotrifluoroborates.

Part B: The Palladium Catalytic Cycle

Once the active boronic acid is generated, it enters the classic Suzuki-Miyaura catalytic cycle, driven by a palladium(0) catalyst. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[13][14][15][16]

Caption: The palladium-catalyzed cycle for Suzuki-Miyaura coupling.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically coordinated to ligands (L), which undergoes oxidative addition into the carbon-halide (or triflate) bond of the electrophile (R¹-X). This forms a Pd(II) intermediate.[13][14] This step is often the rate-determining step of the overall cycle.[14] The reactivity of the halide follows the general trend I > Br > Cl.[14] The development of sterically bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has been instrumental in facilitating the oxidative addition of less reactive aryl chlorides.[5][17][18]

-

Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. The boronic acid, generated from the trifluoroborate hydrolysis, is activated by the base to form a more nucleophilic tetracoordinate 'ate' complex, such as [R²-B(OH)₃]⁻.[19][20] This borate species then reacts with the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate (R¹-Pd(II)-R²).[13] The exact nature of the transmetalating species can be complex and dependent on reaction conditions, but the formation of a borate is widely accepted as crucial for facilitating this step.[11][19][20]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the diorganopalladium(II) complex. This forms the desired C-C bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13][14] For this step to occur, the ligands on the palladium complex typically need to adopt a cis orientation.[21]

Practical Considerations & Experimental Protocol

Achieving high yields and selectivity requires careful control of reaction parameters. The interplay between catalyst, ligand, base, solvent, and temperature is critical.

Key Parameter Selection

| Parameter | Common Choices & Rationale |

| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(dppf), [Pd₂(dba)₃] : These are common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) species.[5] Ligandless systems using Pd(OAc)₂ have also proven effective in some cases.[22] |

| Ligands | Phosphines (e.g., PPh₃, RuPhos, XPhos), NHCs : Sterically bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, enabling the use of less reactive electrophiles (e.g., aryl chlorides) and lower reaction temperatures.[5][17] |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, Et₃N : The choice of base is critical. Cs₂CO₃ is often highly effective due to its high solubility in organic solvents. The base must be strong enough to facilitate hydrolysis and boronic acid activation but not so strong as to cause degradation of sensitive functional groups.[23] |

| Solvent | THF/H₂O, Dioxane/H₂O, i-PrOH/H₂O : A mixture of an organic solvent and water is typically required to solubilize the organic substrates and the inorganic base, while also providing the necessary water for trifluoroborate hydrolysis.[12][24] |

| Temperature | Room Temperature to 100 °C : The required temperature depends on the reactivity of the coupling partners and the efficacy of the catalyst system. Modern, highly active catalysts can often enable reactions at lower temperatures.[5] |

General Experimental Protocol: Cross-Coupling of an Aryl Bromide with Potassium Phenyltrifluoroborate

This protocol is a representative example and should be optimized for specific substrates.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

Potassium Phenyltrifluoroborate (1.1 mmol, 1.1 equiv)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

SPhos (Buchwald ligand) (0.04 mmol, 4 mol%)

-

K₃PO₄ (2.0 mmol, 2.0 equiv)

-

Toluene (4 mL)

-

Water (0.4 mL)

-

Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

Procedure:

-

Vessel Preparation: To a clean, dry reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol), potassium phenyltrifluoroborate (1.1 mmol), and K₃PO₄ (2.0 mmol).

-

Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add these solids to the reaction vessel.

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add toluene (4 mL) and water (0.4 mL) to the reaction vessel.

-

Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

Conclusion

Potassium organotrifluoroborates have proven to be exceptionally valuable partners in Suzuki-Miyaura cross-coupling reactions.[5][25] Their enhanced stability, ease of handling, and participation in a "slow release" mechanism address many of the limitations associated with traditional boronic acids. A thorough understanding of the crucial hydrolysis step, which is governed by a complex interplay of base, solvent, and substrate, is paramount to harnessing their full potential. By rationally selecting the palladium catalyst, ligands, and reaction conditions, researchers can effectively leverage the power of organotrifluoroborates to construct complex molecular architectures, accelerating discovery in medicinal chemistry and materials science.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

-

Science of Synthesis. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. Wikipedia. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

-

Peng, C. L. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. PubMed. [Link]

-

Molander, G. A., & Ito, T. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 4(21), 3615–3618. [Link]

-

Molander, G. A. (n.d.). Cross-coupling Reactions of Organotrifluoroborate Salts. Organic Reactions. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Scilit. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Darses, S., et al. (n.d.). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC - NIH. [Link]

-

Unspecified Author. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Publications. [Link]

-

Molander, G. A., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH. [Link]

-

Murray, B., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Publications. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., & Rivero, M. R. (n.d.). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. PubMed. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

-